molecular formula C21H22ClN3OS B459796 3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-09-0

3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B459796
M. Wt: 399.9g/mol
InChI Key: RNCFVPVQGJGUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound with a complex structure. It has a linear formula of C19H14ClN3OS2 and a molecular weight of 399.924 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of such compounds often involves the use of classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods often involve the condensation of primary aryl amines with 1,3-diketones or β-keto-aldehydes or 1,3-dialdehydes, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzene ring fused with a pyridine moiety, forming a characteristic double-ring structure .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Routes and Derivatives : This compound has been a subject of synthesis in various studies, leading to the development of novel heterocyclic systems. For example, its derivatives have been synthesized through different chemical reactions like aldol condensation, alkylation, cyclocondensation, and intramolecular cyclization, showcasing its versatility in organic synthesis (Abu‐Hashem et al., 2021).
  • Pharmacological Potential : The compound and its derivatives have been studied for their potential pharmacological activities. Notably, some derivatives have demonstrated promising antiproliferative activity against various cell lines, indicating potential use in cancer research (Hung et al., 2014).

Biological and Medicinal Research

  • Antimicrobial Activities : Derivatives of this compound have shown significant antimicrobial activities. Studies have synthesized new compounds using this as a base and tested them for antibacterial and antifungal properties, contributing to the search for new antimicrobial agents (Geies et al., 1998).
  • Anticancer Applications : Some derivatives of this compound have been synthesized and tested for their cytotoxic activities, particularly against cancer cell lines. This indicates its potential role in the development of new anticancer therapies (Deady et al., 2003).

Material Science and Dyeing Applications

  • Dyeing Polyester Fibers : In the field of material science, novel derivatives have been synthesized and applied in dyeing polyester fibers. These derivatives have shown efficient coloring characteristics and fastness properties, indicating their utility in textile industry applications (Khalifa et al., 2015).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-amino-N-[(2-chlorophenyl)methyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-2-12-7-8-17-14(9-12)10-15-18(23)19(27-21(15)25-17)20(26)24-11-13-5-3-4-6-16(13)22/h3-6,10,12H,2,7-9,11,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFVPVQGJGUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=CC=C4Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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